tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate
Description
tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (CAS: 1252672-84-6) is a bicyclic carbamate derivative with a rigid bicyclo[2.2.2]octane framework. Its molecular formula is C₁₃H₂₃NO₃ (MW: 241.33 g/mol), featuring a hydroxyl group at the 4-position of the bicyclo system and a tert-butyl carbamate protecting group at the 1-position . The bicyclo[2.2.2]octane core imparts high structural rigidity, which enhances thermal stability and reduces conformational flexibility, making it valuable in medicinal chemistry for designing constrained analogs of bioactive molecules . This compound is typically synthesized via multi-step routes involving lithiation, carbonyl addition, and oxidation-reduction sequences, as evidenced by its use in intermediates for complex heterocycles .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-12-4-7-13(16,8-5-12)9-6-12/h16H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXCWNGGPGPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives, depending on the specific reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its bicyclic structure and functional groups provide a scaffold for developing new therapeutic agents.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (CAS: 1630906-54-5)
- Key Difference: Substitution of the hydroxyl group with an amino group.
- Impact: The amino group increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation). Higher basicity (pKa ~10–11) compared to the hydroxyl derivative (pKa ~16–18) affects solubility and ionization under physiological conditions . Purity: 97–98% (vs. ~95% for hydroxyl analog), reflecting optimized synthetic protocols for amino derivatives .
tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate (CAS: 1333384-43-2)
- Key Difference : Hydroxymethyl (-CH₂OH) substituent instead of hydroxyl (-OH).
- Impact :
Bicyclo System Variations
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
- Key Difference: Bicyclo[2.2.1]heptane (norbornane) core vs. bicyclo[2.2.2]octane.
- Impact: Increased ring strain in the [2.2.1] system enhances reactivity in ring-opening or Diels-Alder reactions.
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde
- Key Difference : Aldehyde (-CHO) functional group.
- Impact :
Linear Chain Analogues
tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS: 146514-31-0)
- Key Difference : Linear hydroxybutane chain instead of a bicyclic system.
- Impact :
Comparative Data Table
Biological Activity
Chemical Identity
tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate, with the CAS number 1252672-84-6, is a compound characterized by its unique bicyclic structure and functional groups, specifically a tert-butyl carbamate and a hydroxyl group. Its molecular formula is with a molecular weight of 241.33 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with tert-butyl isocyanate, often facilitated by a base like triethylamine under mild conditions .
The biological activity of this compound is attributed to its ability to interact with various molecular targets due to its hydroxyl and carbamate groups, which can form hydrogen bonds and other interactions with biological molecules . This interaction can influence enzyme activity and receptor binding, making it a potential candidate for drug development.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). For instance, related compounds have shown the ability to inhibit β-secretase and acetylcholinesterase, enzymes involved in amyloid plaque formation and cholinergic signaling, respectively .
Case Studies
A study investigating the effects of a derivative compound (M4), which shares structural similarities with this compound, demonstrated its capability to inhibit amyloidogenesis in an in vivo model after scopolamine administration. The results indicated that M4 could reduce the aggregation of amyloid beta peptide (Aβ) and protect astrocytes from Aβ-induced cell death . Although the protective effect was moderate, it highlights the potential for this class of compounds in treating AD.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| M4 | Similar to this compound | Inhibits β-secretase; reduces Aβ aggregation |
| Other Derivative | Varies in functional groups | Potential neuroprotective effects; varies by specific structure |
In Vitro Studies
In vitro studies have shown that derivatives of this compound can inhibit key enzymes involved in neurodegeneration . The inhibition rates observed for β-secretase were significant, indicating potential for therapeutic applications.
In Vivo Studies
In vivo assessments have revealed that while some derivatives show promise in reducing Aβ levels and improving cognitive function in animal models, the effectiveness can vary based on bioavailability and structural variations .
Q & A
Q. What are the key steps in synthesizing tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves protecting the amine group of a bicyclo[2.2.2]octane precursor with a tert-butoxycarbonyl (Boc) group. A critical step is the introduction of the hydroxyl group at the 4-position, often achieved via oxidation or hydrolysis of a pre-functionalized intermediate (e.g., tert-butyl 4-formylbicyclo[2.2.2]octane-1-carboxylate reduction). Optimization includes:
- Temperature Control : Maintain reactions at 0–25°C to prevent Boc group cleavage under acidic/basic conditions .
- Catalyst Selection : Use palladium catalysts for hydrogenation steps to ensure regioselectivity .
- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product from by-products like unreacted starting materials or deprotected amines .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?
Methodological Answer:
Q. What are the best practices for handling and storing this compound to ensure stability during long-term experiments?
Methodological Answer:
- Storage : Keep under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid moisture-induced degradation .
- Stability Monitoring : Perform periodic TLC or HPLC analysis to detect decomposition (e.g., free amine formation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when assigning stereochemistry in bicyclo[2.2.2]octane derivatives?
Methodological Answer:
- NOE Experiments : Use 2D NOESY to identify spatial proximity between protons (e.g., hydroxyl group and adjacent bridgehead hydrogens) .
- X-ray Crystallography : Solve the crystal structure using SHELXL for unambiguous stereochemical assignment .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What computational methods are recommended for predicting the conformational stability of this carbamate under varying experimental conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water/DMSO) to assess conformational flexibility using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate energy barriers for Boc group rotation or bicyclo[2.2.2]octane ring puckering at the B3LYP/6-31G* level .
- Solvent Effects : Use COSMO-RS to predict solubility and stability in polar vs. non-polar solvents .
Q. How does the steric environment of the bicyclo[2.2.2]octane system influence the reactivity of the carbamate group in nucleophilic reactions?
Methodological Answer:
- Steric Hindrance : The rigid bicyclo framework restricts access to the carbamate carbonyl, slowing reactions like aminolysis. Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric complementarity .
- Kinetic Studies : Monitor reaction rates via HPLC under varying conditions (temperature, solvent polarity) to quantify steric effects .
- Protecting Group Strategy : Consider alternative groups (e.g., Fmoc) if Boc deprotection is hindered by the bicyclo structure .
Q. What are the common impurities encountered during the synthesis, and how can they be separated using chromatographic techniques?
Methodological Answer:
- By-Products :
- Purification Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
